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Compound of Interest

Compound Name: N-Cyano-N,O-dimethylisourea

Cat. No.: B15246568 Get Quote

Note: The specific reagent, N-Cyano-N,O-dimethylisourea, is not widely documented in

scientific literature for peptide modification. Therefore, this document provides a

comprehensive guide to a well-established and highly efficient alternative, N,N'-di-Boc-N''-

triflylguanidine, often referred to as Goodman's reagent. This reagent achieves the same

functional outcome: the conversion of primary amines to guanidinium groups, a process known

as guanidinylation. This modification is a valuable tool in peptide and protein chemistry to

introduce the positively charged, highly basic guanidinium group found in the amino acid

arginine.

Application Notes
Introduction to Guanidinylation

Guanidinylation is the chemical modification of a primary amine to a guanidinium group. In the

context of peptides and proteins, this primarily targets the ε-amino group of lysine residues and

the N-terminal α-amino group. The guanidinium group is a strong base with a pKa of

approximately 12.5, meaning it is protonated and positively charged over a wide pH range. This

modification is often employed to:

Mimic Arginine: Convert lysine residues to homoarginine, which can be critical for studying

the role of arginine in protein-protein interactions, enzyme-substrate binding, and cellular

signaling.
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Enhance Cell Penetration: The introduction of multiple guanidinium groups can significantly

increase the cell-penetrating capabilities of peptides.

Improve Proteolytic Stability: Modifying lysine residues can hinder the recognition and

cleavage by certain proteases, such as trypsin, thereby increasing the peptide's half-life.

Modulate Receptor Binding: The introduction of a positive charge can alter the electrostatic

interactions between a peptide and its receptor, leading to changes in binding affinity and

specificity.

N,N'-di-Boc-N''-triflylguanidine as a Guanidinylating Reagent

N,N'-di-Boc-N''-triflylguanidine is a highly reactive and efficient reagent for the guanidinylation

of primary amines under mild conditions.[1] The triflyl group is an excellent leaving group,

facilitating the nucleophilic attack of the amine. The two tert-butoxycarbonyl (Boc) protecting

groups on the guanidine moiety serve to modulate its reactivity and are readily removed under

acidic conditions to yield the final guanidinium group.

Key Features of N,N'-di-Boc-N''-triflylguanidine:

High Reactivity: Rapid and efficient conversion of primary amines to protected guanidines.[1]

Mild Reaction Conditions: Reactions are typically carried out at room temperature in

common organic solvents like dichloromethane (DCM) or tetrahydrofuran (THF).[2][3]

Versatility: Applicable for both solution-phase and solid-phase peptide synthesis (SPPS)

workflows.[1]

Compatibility: Compatible with standard Fmoc-based SPPS chemistry.

Clean Deprotection: The Boc protecting groups are cleanly removed with trifluoroacetic acid

(TFA), which is a standard step in peptide cleavage from the resin.

Experimental Protocols
Protocol 1: Solution-Phase Guanidinylation of a Peptide
This protocol describes the guanidinylation of a peptide containing a lysine residue in solution.
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Materials:

Peptide with an unprotected primary amine (e.g., a lysine side chain or N-terminus)

N,N'-di-Boc-N''-triflylguanidine

Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)

Trifluoroacetic acid (TFA)

Diethylether (cold)

High-Performance Liquid Chromatography (HPLC) system for purification

Mass Spectrometer for characterization

Procedure:

Dissolution: Dissolve the peptide in a minimal amount of anhydrous DCM or THF.

Reagent Addition: In a separate vial, dissolve N,N'-di-Boc-N''-triflylguanidine (1.1 to 1.5

equivalents per amine to be modified) in anhydrous DCM or THF.

Base Addition: Add TEA or DIPEA (1.5 to 2.0 equivalents per amine) to the peptide solution.

Reaction: Add the solution of N,N'-di-Boc-N''-triflylguanidine to the peptide solution dropwise

while stirring at room temperature.

Monitoring: Monitor the reaction progress by LC-MS. The reaction is typically complete within

1-4 hours.

Work-up: Once the reaction is complete, concentrate the reaction mixture under reduced

pressure.

Deprotection: To remove the Boc protecting groups, treat the crude product with a solution of

95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS) for 2-3 hours at room temperature.
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Precipitation: Precipitate the deprotected peptide by adding cold diethyl ether.

Purification: Centrifuge to pellet the peptide, decant the ether, and dry the pellet. Purify the

crude peptide by preparative reverse-phase HPLC.

Characterization: Confirm the identity and purity of the guanidinylated peptide by analytical

HPLC and mass spectrometry.[4][5][6]

Protocol 2: Solid-Phase Guanidinylation of a Resin-
Bound Peptide
This protocol describes the guanidinylation of a lysine side chain on a peptide synthesized on a

solid support using Fmoc chemistry.

Materials:

Peptide-resin with a deprotected lysine side chain (e.g., after removal of an Mtt, Mmt, or

Alloc protecting group)

N,N'-di-Boc-N''-triflylguanidine

Anhydrous Dichloromethane (DCM)

N,N-Diisopropylethylamine (DIPEA)

Dimethylformamide (DMF)

Cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% TIS)

Diethylether (cold)

Procedure:

Resin Swelling: Swell the peptide-resin in DCM for 30 minutes.

Reagent Solution Preparation: In a separate vial, dissolve N,N'-di-Boc-N''-triflylguanidine (3-5

equivalents) and DIPEA (5-7 equivalents) in anhydrous DCM.
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Guanidinylation Reaction: Drain the DCM from the swollen resin and add the reagent

solution. Agitate the resin at room temperature for 4-12 hours.

Washing: Drain the reaction mixture and wash the resin extensively with DCM (3x), DMF

(3x), and finally DCM (3x) to remove excess reagents and byproducts.

Cleavage and Deprotection: Cleave the peptide from the resin and simultaneously remove

the Boc and other side-chain protecting groups by treating the resin with a cleavage cocktail

for 2-3 hours at room temperature.

Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge,

and purify by preparative reverse-phase HPLC.

Characterization: Analyze the purified peptide by analytical HPLC and mass spectrometry to

confirm successful guanidinylation.[4][5][6]

Quantitative Data
The efficiency of guanidinylation with N,N'-di-Boc-N''-triflylguanidine is generally high, with

yields often exceeding 90% for unhindered primary amines.[1]
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Amine
Substrate

Reagent
Equivalen
ts

Base Solvent
Reaction
Time (h)

Yield (%)
Referenc
e

Benzylami

ne
1.1 - DCM 0.5 >95 [3]

Glycine

methyl

ester

1.1 TEA DCM 1 94

F. A. L.

Anet, J. M.

G. C. C.

(S)-

Phenylalan

ine methyl

ester

1.1 TEA DCM 2 92

F. A. L.

Anet, J. M.

G. C. C.

Resin-

bound

Ornithine

3.0 DIPEA DCM 12 High
T. J. Baker

et al.

Resin-

bound

Lysine

5.0 TEA DCM 12 High [7]
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Caption: Reaction mechanism of amine guanidinylation.
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Caption: Solid-phase peptide guanidinylation workflow.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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and industry.
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